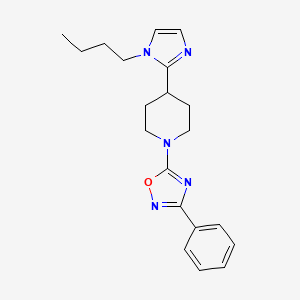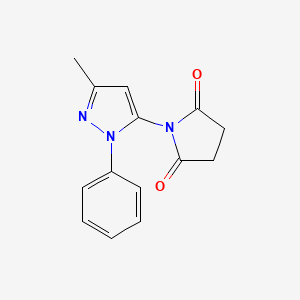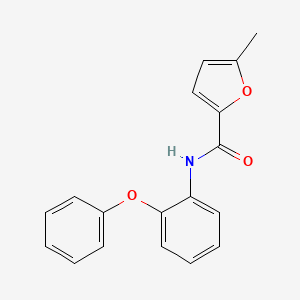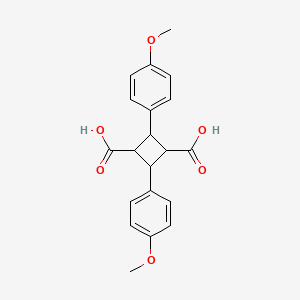
1-(3-溴苄基)-3-硝基吡啶-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-(3-Bromobenzyl)-3-nitropyridin-2(1H)-one involves multiple steps, starting from simple precursors. The process typically includes the formation of a pyridinone ring, followed by bromination and nitration reactions to introduce the respective functional groups. Techniques such as catalysis and controlled reaction conditions are often employed to ensure high yields and selectivity.
Molecular Structure Analysis
The molecular structure of 1-(3-Bromobenzyl)-3-nitropyridin-2(1H)-one has been elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the spatial arrangement of atoms, the nature of chemical bonds, and the electronic distribution within the molecule, providing insights into its reactivity and interaction with other molecules.
Chemical Reactions and Properties
1-(3-Bromobenzyl)-3-nitropyridin-2(1H)-one participates in various chemical reactions, leveraging the reactivity of the bromo and nitro groups. These reactions include substitution, addition, and coupling processes, which can be utilized to synthesize a wide range of derivatives with diverse biological and physical properties.
Physical Properties Analysis
The physical properties of 1-(3-Bromobenzyl)-3-nitropyridin-2(1H)-one, such as melting point, boiling point, solubility, and crystalline structure, are crucial for its handling and application in different chemical processes. These properties are influenced by the molecular structure and intermolecular interactions present in the compound.
Chemical Properties Analysis
The chemical properties of 1-(3-Bromobenzyl)-3-nitropyridin-2(1H)-one, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are defined by the functional groups and the overall molecular framework. Understanding these properties is essential for designing and optimizing synthetic routes and applications.
Concellón, J., Rodríguez‐Solla, H., Concellón, C., García‐Granda, S., & Díaz, M. (2006). Efficient addition reaction of bromonitromethane to aldehydes catalyzed by NaI: a new route to 1-bromo-1-nitroalkan-2-ols under very mild conditions. Organic Letters, 8(26), 5979-5982. Link to paper.
Amorim, E. L., Brandão, S., Cavalcanti, C. O., Galdino, S., Pitta, I., & Luu-duc, C. (1992). Synthesis and structure of substituted bromo and nitrobenzyl benzylidene imidazolidinediones and thiazolidinediones. Annales Pharmaceutiques Francaises, 50(2), 103-111. Link to paper.
科学研究应用
合成化学应用
在合成化学领域,1-(3-溴苄基)-3-硝基吡啶-2(1H)-酮可用作复杂分子的前体或中间体。例如,Charbonnière、Weibel 和 Ziessel (2002) 讨论了通过低价 Pd(0) 促进的碳乙氧羰化反应将溴转化为酯官能团,突出了其在配体设计中的用途,在生物共轭和生物材料标记中具有潜在应用 (Charbonnière, Weibel, & Ziessel, 2002)。类似地,Sakakibara 等人 (1993) 使用镍(0)配合物探索了包括 3-溴吡啶在内的杂芳卤化物的氰化,展示了该化合物在由溴吡啶合成腈中的作用 (Sakakibara et al., 1993)。
材料科学应用
在材料科学中,由于其在创造材料中具有可被光改变的性质的潜力,人们越来越关注包含光敏基团(例如邻硝基苄基)的聚合物。赵等人 (2012) 讨论了邻硝基苄基衍生物在聚合物中的应用,范围从光降解水凝胶到薄膜图案化,强调了硝基苄基基化合物在先进材料设计中的更广泛潜力 (Zhao, Sterner, Coughlin, & Théato, 2012)。
安全和危害
未来方向
属性
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c13-10-4-1-3-9(7-10)8-14-6-2-5-11(12(14)16)15(17)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVQNHCCIZLULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC=C(C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669476 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5603377.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5603395.png)
![1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B5603398.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5603406.png)
![1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine](/img/structure/B5603413.png)
![2-[(4-chlorophenyl)amino]-N-phenylnicotinamide](/img/structure/B5603429.png)

![N-[2-(2-methylpyridin-4-yl)benzyl]propanamide](/img/structure/B5603450.png)

![N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5603455.png)
![(3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol](/img/structure/B5603459.png)